N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzopyran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The benzopyran ring can be synthesized via the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts. The final step involves the coupling of the thiadiazole and benzopyran intermediates through amide bond formation using reagents such as carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions at the C-2 position with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and benzopyran derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other cofactors, while the benzopyran ring could engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE: Similar structure but with an isoxazole ring instead of a benzopyran ring.
N-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its combination of a thiadiazole ring with a benzopyran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-27-20-23-22-19(28-20)21-17(24)13-8-9-15-14(10-13)11-16(26-18(15)25)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,21,22,24) |
InChI Key |
FUVBDFBCPHFELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.